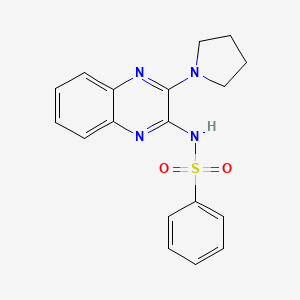![molecular formula C19H20N4S B12131542 3-[(2,5-Dimethylphenyl)methylthio]-4-prop-2-enyl-5-(4-pyridyl)-1,2,4-triazole](/img/structure/B12131542.png)
3-[(2,5-Dimethylphenyl)methylthio]-4-prop-2-enyl-5-(4-pyridyl)-1,2,4-triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(2,5-ジメチルフェニル)メチルチオ]-4-プロプ-2-エニル-5-(4-ピリジル)-1,2,4-トリアゾールは、トリアゾール類に属する複雑な有機化合物です。トリアゾール類は、3つの窒素原子を含む5員環状ヘテロ環式化合物です。この特定の化合物は、トリアゾール環に結合した2,5-ジメチルフェニル基、プロプ-2-エニル基、および4-ピリジル基の存在によって特徴付けられます。
準備方法
合成経路と反応条件
3-[(2,5-ジメチルフェニル)メチルチオ]-4-プロプ-2-エニル-5-(4-ピリジル)-1,2,4-トリアゾールの合成は、通常、容易に入手可能な出発物質から始めて、複数のステップを伴います。一般的な合成経路の1つは、次のステップを含みます。
トリアゾール環の形成: トリアゾール環は、ヒドラジン誘導体と適切なアルデヒドまたはケトンを含む環化反応によって合成できます。
2,5-ジメチルフェニル基の導入: このステップでは、トリアゾール中間体と2,5-ジメチルベンジルクロリドを、炭酸カリウムなどの塩基の存在下で反応させます。
プロプ-2-エニル基の付加: プロプ-2-エニル基は、アリルブロミドを使用して求核置換反応によって導入できます。
4-ピリジル基の組み込み: 最後のステップでは、中間体と4-ピリジルボロン酸を鈴木-宮浦カップリング条件下で反応させます。
工業生産方法
この化合物の工業生産には、高収率と高純度を確保するために、上記の合成経路の最適化が含まれる場合があります。これには、効率的な触媒、制御された反応条件、および再結晶またはクロマトグラフィーなどの精製技術の使用が含まれます。
化学反応の分析
反応の種類
3-[(2,5-ジメチルフェニル)メチルチオ]-4-プロプ-2-エニル-5-(4-ピリジル)-1,2,4-トリアゾールは、次のようなさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、過酸化水素または過マンガン酸カリウムなどの酸化剤を使用して酸化し、対応するスルホキシドまたはスルホンを形成できます。
還元: 還元反応は、水素化ホウ素ナトリウムまたは水素化アルミニウムリチウムなどの還元剤を使用して、特定の官能基を還元するために実行できます。
置換: この化合物は、特にベンジル位で、メトキシドナトリウムまたはエトキシドナトリウムなどの試薬を使用して、求核置換反応に参加することができます。
一般的な試薬と条件
酸化: 過酸化水素、過マンガン酸カリウム、酢酸。
還元: 水素化ホウ素ナトリウム、水素化アルミニウムリチウム、エタノール。
置換: メトキシドナトリウム、エトキシドナトリウム、メタノール。
生成される主な生成物
酸化: スルホキシド、スルホン。
還元: 還元されたトリアゾール誘導体。
置換: 置換されたトリアゾール誘導体。
科学研究への応用
化学: より複雑な分子の合成におけるビルディングブロックとして、および配位化学における配位子として使用されます。
生物学: トリアゾール部分のために、抗菌剤および抗真菌剤としての可能性について調査されています。
医学: 抗癌剤としての可能性、および創薬における成分として探求されています。
産業: 新素材の開発、および有機反応における触媒として利用されています。
科学的研究の応用
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its triazole moiety.
Medicine: Explored for its potential as an anticancer agent and as a component in drug design.
Industry: Utilized in the development of new materials and as a catalyst in organic reactions.
作用機序
3-[(2,5-ジメチルフェニル)メチルチオ]-4-プロプ-2-エニル-5-(4-ピリジル)-1,2,4-トリアゾールの作用機序には、特定の分子標的との相互作用が含まれます。この化合物は、酵素または受容体に結合し、その活性を阻害したり、その機能を変更したりすることができます。たとえば、細胞増殖に関与する特定の酵素の活性を阻害し、抗癌剤としての可能性につながります。正確な分子経路と標的は、特定の用途と生物学的コンテキストによって異なる場合があります。
類似化合物との比較
類似化合物
1,2,4-トリアゾール: 追加の官能基がない、類似のコア構造を持つ単純なトリアゾール化合物。
2,5-ジメチルフェニルトリアゾール: 類似のフェニル基を持つ化合物ですが、トリアゾール環上の置換基が異なります。
4-ピリジルトリアゾール: 類似のピリジル基を持つ化合物ですが、トリアゾール環上の置換基が異なります。
独自性
3-[(2,5-ジメチルフェニル)メチルチオ]-4-プロプ-2-エニル-5-(4-ピリジル)-1,2,4-トリアゾールは、官能基の組み合わせにより、特定の化学的特性と潜在的な用途が付与されているため、ユニークです。2,5-ジメチルフェニル、プロプ-2-エニル、および4-ピリジル基の存在により、他のトリアゾール誘導体とは異なり、独自の反応性と生物活性があります。
特性
分子式 |
C19H20N4S |
|---|---|
分子量 |
336.5 g/mol |
IUPAC名 |
4-[5-[(2,5-dimethylphenyl)methylsulfanyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]pyridine |
InChI |
InChI=1S/C19H20N4S/c1-4-11-23-18(16-7-9-20-10-8-16)21-22-19(23)24-13-17-12-14(2)5-6-15(17)3/h4-10,12H,1,11,13H2,2-3H3 |
InChIキー |
JPYFLZADHAABOY-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)C)CSC2=NN=C(N2CC=C)C3=CC=NC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[(3,5-dichlorophenyl)amino]-7-phenyl-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B12131470.png)
![2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dichlorophenyl)acetamide](/img/structure/B12131478.png)
![6-imino-13-methyl-5-(4-methylphenyl)sulfonyl-7-(3-morpholin-4-ylpropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B12131491.png)

![[4-(3-{4-[(2,4-Dimethylphenyl)sulfonyl]piperazin-1-yl}-2-hydroxypropoxy)phenyl](phenyl)methanone](/img/structure/B12131506.png)
![N-(2-ethylphenyl)-2-[(3-methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12131522.png)
![(3Z)-5-bromo-3-{(2Z)-2-[(2,4-dimethylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}-1,3-dihydro-2H-indol-2-one](/img/structure/B12131523.png)
![5,6-dimethyl-2-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-3-(prop-2-en-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12131536.png)
![2-[4-amino-5-(2-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(5-chloro-2-methylph enyl)acetamide](/img/structure/B12131539.png)
![2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-bromophenyl)acetamide](/img/structure/B12131547.png)
![N-(3-fluorophenyl)-2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12131553.png)
![(5Z)-5-(naphthalen-1-ylmethylidene)-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12131554.png)
